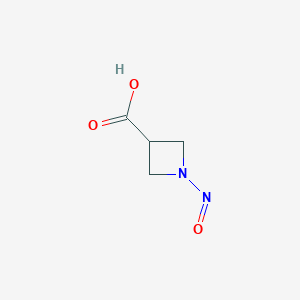

4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(hydroxymethyl)tetrahydropyran” is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .

Synthesis Analysis

The synthesis of similar compounds has been studied. For example, the pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin was studied by dynamic simultaneous thermogravimetric analysis (TGA) and derivative thermogravimetry techniques .Molecular Structure Analysis

The molecular structure of similar compounds has been investigated. For example, the molecular structure, morphology, and growth mechanism of 5-hydroxymethyl furfural (HMF) derived humins were studied as a function of HMF conversion .Chemical Reactions Analysis

The chemical reactions of similar compounds have been analyzed. For instance, the pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin was studied, and it was found that the resin is pyrolyzed through three parallel independent reaction steps .Physical And Chemical Properties Analysis

The hydroxymethyl group, which is a part of the compound you’re interested in, is an alcohol and consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH) .Mecanismo De Acción

While specific information on the mechanism of action of “4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one” is not available, similar compounds such as “Fostemsavir” have been studied. Fostemsavir is a new CD-4 attachment inhibitor medicine that was recently authorized by the United States FDA to treat HIV-1 .

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one involves the conversion of a starting material, 3-methyl-2,5-dihydrofuran-2-one, to the target compound through a series of reactions.", "Starting Materials": [ "3-methyl-2,5-dihydrofuran-2-one", "Formaldehyde", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: 3-methyl-2,5-dihydrofuran-2-one is reacted with formaldehyde and sodium borohydride in acetic acid to form 4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one.", "Step 2: The reaction mixture is then treated with sodium hydroxide to neutralize the acetic acid.", "Step 3: The resulting mixture is extracted with ethyl acetate to remove impurities.", "Step 4: The organic layer is then washed with water and dried over anhydrous sodium sulfate.", "Step 5: The solvent is removed under reduced pressure to obtain the pure product, 4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one." ] } | |

Número CAS |

1604042-29-6 |

Nombre del producto |

4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one |

Fórmula molecular |

C6H8O3 |

Peso molecular |

128.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.